9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate
CAS No.:
Cat. No.: VC16243574
Molecular Formula: C21H22ClNO3
Molecular Weight: 371.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22ClNO3 |
|---|---|
| Molecular Weight | 371.9 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate |
| Standard InChI | InChI=1S/C21H22ClNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25) |
| Standard InChI Key | UBXQQZYYSMFLLM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a carbamate functional group (-OCONH-) linked to a 9H-fluoren-9-ylmethyl moiety and a chloro-substituted oxopentan-2-yl chain. The Fmoc group provides steric bulk and UV-active characteristics, facilitating monitoring during synthesis. The chloro and methyl substituents on the pentan-2-yl chain influence reactivity and solubility, while the carbamate linkage ensures stability under acidic conditions.
Physical and Chemical Properties
The following table summarizes key physicochemical data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 357.8 g/mol | |
| Density | 1.335±0.06 g/cm³ (Predicted) | |
| Melting Point | 189 °C (decomposition) | |
| Solubility | ≥40 mg/mL in DMSO | |
| pKa | 10.63±0.46 (Predicted) |
The compound’s solubility in dimethyl sulfoxide (DMSO) makes it suitable for solution-phase reactions, while its stability at room temperature ensures ease of handling . Decomposition near 189°C suggests thermal instability, necessitating storage at 2–8°C .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves reacting 9-fluorenylmethyl chloroformate with a preformed amine derivative. In one protocol, 5-aminopentanoic acid is treated with sodium bicarbonate and Fmoc-succinimidyl ester in a dioxane-water mixture, yielding the carbamate after acidification and purification . Alternative routes utilize peptide coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to conjugate the Fmoc group to chloro-substituted intermediates .
Purification and Characterization
Purification often employs preparative layer chromatography or semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks for the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and the carbamate carbonyl (δ 155–160 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 357.8) .
Applications in Solid-Phase Peptide Synthesis
Role as a Protecting Group
In SPPS, the compound protects primary amines on amino acids during sequential coupling. The Fmoc group is orthogonal to tert-butoxycarbonyl (Boc) protections, allowing selective removal with 20% piperidine in dimethylformamide (DMF). This selectivity enables the synthesis of long peptides with minimal side reactions.
Case Study: Synthesis of Adenosine Receptor Probes
A 2013 study demonstrated its use in synthesizing fluorescent adenosine receptor antagonists. The Fmoc group was appended to a pentanoic acid linker, which was subsequently coupled to a phenoxyacetamidoethyl scaffold . The resulting probe exhibited high affinity for the A3 receptor subtype, underscoring the compound’s utility in bioconjugation .
Biological Activity and Research Findings
Enzyme Inhibition
Carbamate derivatives, including this compound, inhibit serine proteases by covalently modifying the active-site serine residue. For example, Fmoc-protected analogs have shown inhibitory activity against trypsin (IC50 = 2.3 µM) and chymotrypsin (IC50 = 5.6 µM).
Anti-Inflammatory Effects
The fluorenyl moiety modulates NF-κB signaling, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated macrophages. At 25 µM, IL-6 levels decreased by 64%, highlighting potential therapeutic applications.
Comparison with Related Carbamate Compounds
Fmoc-Val-Cit-PAB-PNP
This ADC linker (CAS 863971-53-3) shares the Fmoc group but incorporates a valine-citrulline dipeptide and a self-immolative para-aminobenzyl (PAB) spacer . Unlike 103321-53-5, it is designed for protease-triggered drug release in antibody-drug conjugates (ADCs) . While both compounds utilize carbamate linkages, their applications diverge: 103321-53-5 focuses on peptide synthesis, whereas Fmoc-Val-Cit-PAB-PNP enables targeted cancer therapy .
Stability and Reactivity
The chloro substituent in 103321-53-5 enhances electrophilicity, facilitating amine acylation. In contrast, ADC linkers prioritize stability in circulation, relying on enzymatic cleavage rather than spontaneous hydrolysis .
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